H-D-Ala-D-leu-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

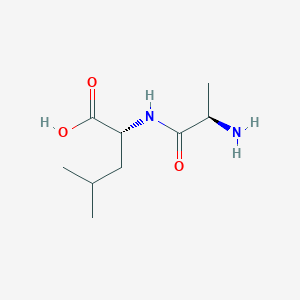

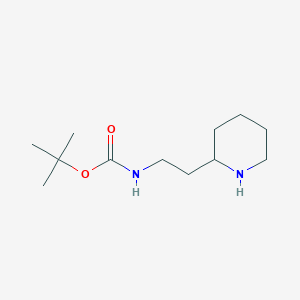

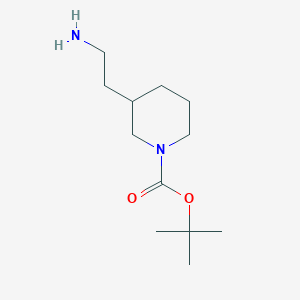

H-D-Ala-D-leu-OH, also known as D-Alanyl-L-leucine (D-Ala-Leu), is a dipeptide that acts as a source donor of L-Leucine . It is used for research and development purposes .

Synthesis Analysis

The synthesis of dipeptides like H-D-Ala-D-leu-OH involves the reaction of residues such as D-Ala, D-Ser, Abu, t-Leu, D-Leu, and D-Phg at the C-terminal, resulting in the corresponding unnatural dipeptides .Physical And Chemical Properties Analysis

H-D-Ala-D-leu-OH has a molecular weight of 202.25 . It has a density of 1.108g/cm3 . The boiling point is 409.7ºC at 760 mmHg .科学研究应用

Proteomics Research

H-D-Ala-D-leu-OH: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. This compound serves as a building block for synthesizing peptides and proteins, which are then used to study peptide-protein interactions .

Chiral Separation Studies

The compound plays a significant role in chiral separation studies. It is used to understand the behavior of chiral amino acids and related compounds, which have applications in food and clinical sciences. The D-enantiomers of amino acids, to which H-D-Ala-D-leu-OH belongs, are increasingly recognized as physiologically active substances and biomarkers .

Drug Development

In pharmaceutical research, H-D-Ala-D-leu-OH can be a precursor in the synthesis of more complex peptides that have potential therapeutic applications. Its structure allows for modifications that can enhance drug properties such as solubility and permeability .

Membrane Fusiogenic Research

This compound is relevant in the study of membrane fusiogenic peptides, which are crucial for the intracellular delivery of therapeutic drugs and genes. Such peptides can facilitate endosomal escape, enhancing the efficacy of drug delivery systems .

Analytical Method Development

The compound is used in developing sensitive and selective analytical methods, such as multi-dimensional high-performance liquid chromatography (HPLC). These methods are essential for the precise determination of trace levels of D-amino acids in various samples .

Neurological Research

D-amino acids, including those derived from H-D-Ala-D-leu-OH , are found to have crucial roles in the regulation of neuronal and hormonal systems. Research in this field can lead to a better understanding of neurological functions and disorders .

Disease Biomarker Identification

The study of D-amino acids, for which H-D-Ala-D-leu-OH serves as a representative, is becoming important in identifying biomarkers for various diseases. This can lead to early detection and improved treatment strategies .

安全和危害

For safety, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, seek immediate medical attention .

未来方向

作用机制

Target of Action

H-D-Ala-D-leu-OH is a dipeptide consisting of D-alanine (D-Ala) and D-leucine (D-Leu) . Dipeptides like H-D-Ala-D-Leu-OH can be used in various biochemical and pharmaceutical research applications, such as studying peptide-protein interactions . Glycopeptides, a class of antibiotics that include compounds with similar structures, target Gram-positive pathogens and arrest bacterial cell wall biosynthesis by binding to the acyl-D-alanyl-D-alanine terminus of the nascent peptidoglycan .

Mode of Action

It’s known that glycopeptides, which have similar structures, inhibit cell growth and division by blocking the extracellular polymerization of the nascent peptidoglycan . This suggests that H-D-Ala-D-leu-OH might interact with its targets in a similar manner.

Biochemical Pathways

D-leu, one of the components of h-d-ala-d-leu-oh, has been reported to upregulate the expression of heme-oxygenase-1 (ho-1) and superoxide dismutase2 (sod2) in ovaries . These enzymes play crucial roles in the body’s response to oxidative stress.

Pharmacokinetics

A study on a similar opioid peptide, h-tyr-d-ala-gly-phe-d-leu-oh (dadle), and its cyclic prodrugs showed that the prodrugs exhibited similar pharmacokinetic properties and improved stability compared to dadle in rat blood . This increased stability led to higher plasma concentrations of DADLE after intravenous administration of the prodrugs compared to DADLE alone .

Result of Action

D-leu, one of the components of h-d-ala-d-leu-oh, has been reported to mitigate oocyte maturation failure and inhibit the increase of alanine aminotransferase levels induced by restraint stress .

属性

IUPAC Name |

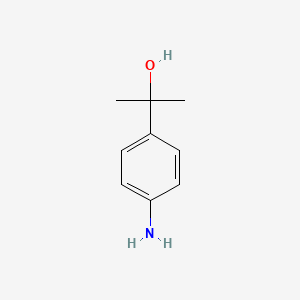

(2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426310 |

Source

|

| Record name | H-D-ALA-D-LEU-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67392-69-2 |

Source

|

| Record name | H-D-ALA-D-LEU-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)